molecular formula C19H15BrN2O3 B5147073 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5147073
M. Wt: 399.2 g/mol
InChI Key: JHIXMTCZKCSBJZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BB-1, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a tool for investigating various biochemical and physiological processes.

Scientific Research Applications

5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been used as a tool for investigating various biochemical and physiological processes, including the inhibition of protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that regulate cellular signaling pathways. By inhibiting these enzymes, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is still under investigation, but it is believed to involve the binding of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to the active site of protein tyrosine phosphatases, leading to the inhibition of their enzymatic activity.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. Additionally, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, making it a useful tool for investigating various cellular processes. It has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the study of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the investigation of its potential applications in cancer therapy. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a cancer therapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, and further studies could explore its potential as an anti-inflammatory agent. Additionally, further studies could investigate the mechanism of action of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential interactions with other cellular processes.

Synthesis Methods

The synthesis of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a base catalyst. The reaction leads to the formation of the imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-15(8-11)22-18(24)16(17(23)21-19(22)25)10-13-3-5-14(20)6-4-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIXMTCZKCSBJZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

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